ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5, an ethyl ester at position 2, and a chromene-4-oxo-amido moiety at position 3. Its synthesis likely follows Gewald thiophene preparation methods, with subsequent amidation steps to introduce the chromene-amido group .
Properties
IUPAC Name |
ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c1-2-28-23(27)21-16(12-20(30-21)14-8-4-3-5-9-14)24-22(26)19-13-17(25)15-10-6-7-11-18(15)29-19/h3-13H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENASDVESFVJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene and thiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, amines, and various catalysts to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Molecular Weight and Complexity: The target compound has the highest molecular weight (419.4 g/mol) due to the chromene-amido group, which increases steric bulk and conjugation compared to the chloroacetamido (323.8 g/mol) and amino-methyl (261.3 g/mol) analogs.
- Solubility: The chromene-amido group reduces water solubility, likely due to increased hydrophobicity. In contrast, the amino-methyl analog exhibits higher solubility in ethanol, attributed to hydrogen bonding from the amino group .
Biological Activity
Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological assessment, and structure-activity relationship (SAR) of this compound, highlighting its potential applications in antimicrobial and anticancer therapies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromene Ring : This is achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
- Amidation : The chromene derivative is reacted with an amine to introduce the amido group.
- Thiophene Ring Formation : Cyclization involving a dicarbonyl compound and a sulfur source introduces the thiophene ring.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol.
The molecular formula of this compound is with a molecular weight of 447.5 g/mol, indicating its complex structure.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound was tested against seven human pathogens using the agar well diffusion method, yielding promising results:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Salmonella typhimurium | 23.4 - 26.4 | 0.49 - 3.9 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20.6 - 21.3 | 1.95 - 3.9 |
| Other Gram-negative bacteria | Varies | Varies |
The compound demonstrated superior activity compared to standard reference drugs, particularly against Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Cytotoxicity
In cytotoxicity assays, this compound was evaluated against several human carcinoma cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 (Colon carcinoma) | 1.08 - 1.48 |
| HepG-2 (Liver carcinoma) | Comparable to doxorubicin |
| MCF-7 (Breast adenocarcinoma) | Less active than doxorubicin |
| A-549 (Lung adenocarcinoma) | Moderate activity |
The results indicate that while some derivatives exhibit strong inhibitory effects against specific cancer cell lines, others show less potency compared to established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the chromene and thiophene rings significantly influence biological activity. Electron-donating substituents were found to enhance antimicrobial efficacy, while certain structural configurations improved cytotoxicity against cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance mechanisms. These studies suggest that the compound interacts effectively with key targets, which may explain its observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
